molecular formula C9H6F4O2 B2750222 3'-Fluoro-4'-(trifluoromethoxy)acetophenone CAS No. 1174006-08-6

3'-Fluoro-4'-(trifluoromethoxy)acetophenone

Cat. No.: B2750222
CAS No.: 1174006-08-6
M. Wt: 222.139
InChI Key: BFLRLIVQZGBKEX-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol It is a meta-substituted acetophenone, characterized by the presence of both fluoro and trifluoromethoxy groups on the aromatic ring

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethoxy groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with olefins in the presence of ruthenium catalysts can lead to the formation of various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with molecular targets and pathways in biological systems. The presence of the fluoro and trifluoromethoxy groups enhances its ability to form stable interactions with proteins and other biomolecules. For example, it can act as an inhibitor of protein-protein interactions, which is valuable in the study of diseases such as leukemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-4’-(trifluoromethoxy)acetophenone is unique due to the combination of the fluoro and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct electronic properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLRLIVQZGBKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174006-08-6
Record name 3'-Fluoro-4'-(trifluoromethoxy)acetophenone
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